Home > Products > Screening Compounds P127492 > 5-cyclopropyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-3-isoxazolecarboxamide
5-cyclopropyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-3-isoxazolecarboxamide -

5-cyclopropyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-3-isoxazolecarboxamide

Catalog Number: EVT-6142278
CAS Number:
Molecular Formula: C23H28F3N3O2
Molecular Weight: 435.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 1-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperid-1-yl]ethyl]3-phenylimidazolin-2-one (S18327) []

Compound Description: S18327 is a potential antipsychotic drug that displays marked antagonist properties at α1- and α2-adrenergic receptors. It also exhibits high affinity for serotonin 5-HT2A receptors and is active in models predictive of antipsychotic activity, such as inhibition of apomorphine-induced climbing in mice and conditioned avoidance responses in rats. []

Relevance: While S18327 differs significantly in its core structure from 5-cyclopropyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-3-isoxazolecarboxamide, it shares some key structural features. Both compounds feature a piperidine ring linked to an aromatic system through an ethyl chain. Additionally, both compounds incorporate a halogenated aromatic ring, with S18327 containing a fluorine atom on the benzisoxazole ring and 5-cyclopropyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-3-isoxazolecarboxamide possessing a trifluoromethyl group on the phenyl ring. These shared structural features suggest a potential relationship in terms of their pharmacological properties or their interaction with specific biological targets. []

2. 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide []

Compound Description: This compound is a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2). It binds to DDR1 and DDR2 proteins with high affinity and potently inhibits their kinase activities. The compound has shown promising in vivo anti-inflammatory effects in a lipopolysaccharide-induced acute lung injury mouse model. []

Relevance: This compound shares the presence of a trifluoromethylphenyl moiety with 5-cyclopropyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-3-isoxazolecarboxamide. This suggests a potential for similar physicochemical properties and possibly shared metabolic pathways. Additionally, both compounds are designed to interact with specific biological targets, highlighting a shared focus on developing molecules with defined pharmacological activity. []

3. rac-2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-Methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate [, ]

Compound Description: This compound represents the first member of a new substance class characterized by two double-bonded nitrogen atoms to a central sulfur atom. It was synthesized through a desoxychlorination reaction followed by coupling with 2-(2-hydroxyethyl)isoindoline-1,3-dione. [, ]

Relevance: Although this compound has a distinct core structure compared to 5-cyclopropyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-3-isoxazolecarboxamide, the shared presence of an N-phenyl substituent highlights a potential commonality in their chemical synthesis strategies. Both compounds likely leverage similar chemical reactions and building blocks during their respective syntheses, making this compound relevant from a synthetic chemistry perspective. [, ]

4. N-[2-(o-Chlorophenoxy)ethyl]cyclopropylamine hydrochloride (LY 51641) []

Compound Description: LY 51641 is a selective inhibitor of monoamine oxidase A (MAO-A). It did not show a protective effect against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced lethality in mice, unlike MAO-B inhibitors. []

Relevance: LY 51641 shares a structural similarity with 5-cyclopropyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-3-isoxazolecarboxamide through the presence of a cyclopropyl group. Despite targeting different biological systems, the shared presence of this structural motif may indicate potential overlap in their physicochemical properties or metabolic pathways. []

5. 4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide (Tasquinimod) [, ]

Compound Description: Tasquinimod is a second-generation oral quinoline-3-carboxamide analogue currently in phase III clinical trials for the treatment of metastatic prostate cancer. It exhibits a specific conformation stabilized by intramolecular hydrogen bonding and interacts with its biological target through interactions with the 4-hydroxy and 2-oxo groups. [, ]

Relevance: Tasquinimod shares a key structural feature with 5-cyclopropyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-3-isoxazolecarboxamide, namely the presence of a trifluoromethylphenyl group. This shared motif potentially suggests similarities in their physicochemical properties, like lipophilicity and metabolic stability. Additionally, the focus on developing orally available drugs for both Tasquinimod and 5-cyclopropyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-3-isoxazolecarboxamide highlights a shared interest in optimizing pharmacokinetic properties. [, ]

Properties

Product Name

5-cyclopropyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-3-isoxazolecarboxamide

IUPAC Name

5-cyclopropyl-N-methyl-N-[[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-3-yl]methyl]-1,2-oxazole-3-carboxamide

Molecular Formula

C23H28F3N3O2

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C23H28F3N3O2/c1-28(22(30)20-13-21(31-27-20)18-7-8-18)14-17-5-3-10-29(15-17)11-9-16-4-2-6-19(12-16)23(24,25)26/h2,4,6,12-13,17-18H,3,5,7-11,14-15H2,1H3

InChI Key

ZYFYKPKLDQZLSB-UHFFFAOYSA-N

SMILES

CN(CC1CCCN(C1)CCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=NOC(=C3)C4CC4

Canonical SMILES

CN(CC1CCCN(C1)CCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=NOC(=C3)C4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.